molecular formula C14H15FN2O3 B186435 (R)-N-Acetyl-5-fluoro-trp-ome CAS No. 114872-80-9

(R)-N-Acetyl-5-fluoro-trp-ome

Cat. No. B186435
M. Wt: 278.28 g/mol
InChI Key: RSYLOHPJSHEYDP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Acetyl-5-fluoro-trp-ome, also known as 5-Fluoro-L-tryptophan, is an amino acid derivative that has been studied for its potential therapeutic uses. It has been used in the synthesis of drugs, as an enzyme inhibitor, and as an anticonvulsant. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (R)-N-Acetyl-5-fluoro-trp-ome.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-N-Acetyl-5-fluoro-trp-ome involves the conversion of 5-fluoroindole to (R)-N-Acetyl-5-fluoro-tryptophan, which is then further converted to the desired compound.

Starting Materials
5-fluoroindole, Acetic anhydride, Chiral amine catalyst, Sodium bicarbonate, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl chloroformate, Triethylamine, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, Dimethylformamide, Methanesulfonic acid, Sodium methoxide, Methyl iodide, Hydrogen gas, Palladium on carbon

Reaction
5-fluoroindole is reacted with acetic anhydride and a chiral amine catalyst to form (R)-N-Acetyl-5-fluoroindole., Sodium bicarbonate is added to the reaction mixture to neutralize the catalyst., (R)-N-Acetyl-5-fluoroindole is then reacted with ethyl chloroformate and triethylamine to form (R)-N-Acetyl-5-fluoro-tryptophan ethyl ester., N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine are added to the reaction mixture to activate the carboxylic acid group., The ethyl ester is then hydrolyzed with methanesulfonic acid to form (R)-N-Acetyl-5-fluoro-tryptophan., Sodium methoxide is added to the reaction mixture to deprotonate the carboxylic acid group., Methyl iodide is added to the reaction mixture to form the methyl ester., Hydrogen gas is bubbled through the reaction mixture in the presence of palladium on carbon to reduce the carbonyl group and form the desired (R)-N-Acetyl-5-fluoro-trp-ome.

Scientific Research Applications

(R)-N-Acetyl-5-fluoro-trp-ome has been studied for its potential therapeutic uses. It has been used in the synthesis of drugs, as an enzyme inhibitor, and as an anticonvulsant. It has also been studied for its potential use in the treatment of anxiety, depression, and other mental health disorders.

Mechanism Of Action

The mechanism of action of (R)-N-Acetyl-5-fluoro-trp-ome is not fully understood. However, it is believed that it may act as an agonist at serotonin receptors, as well as other receptors, and may also act as an inhibitor of serotonin reuptake.

Biochemical And Physiological Effects

(R)-N-Acetyl-5-fluoro-trp-ome has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, decrease anxiety, and increase learning and memory. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The use of (R)-N-Acetyl-5-fluoro-trp-ome in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it an attractive option for research. However, there are some limitations to its use in laboratory experiments. For example, it is not well-understood how it works at the molecular level, and its effects may vary depending on the dosage and other factors.

Future Directions

There are a variety of potential future directions for research involving (R)-N-Acetyl-5-fluoro-trp-ome. Further research is needed to better understand its mechanism of action and to determine its efficacy in the treatment of various diseases and conditions. Additionally, further research is needed to understand the long-term effects of its use, as well as its potential side effects. Additionally, research is needed to determine the optimal dosage and administration of (R)-N-Acetyl-5-fluoro-trp-ome for various conditions. Finally, research is needed to explore potential applications of (R)-N-Acetyl-5-fluoro-trp-ome in other areas, such as in the synthesis of drugs and in the development of new therapeutic agents.

properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLOHPJSHEYDP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Acetyl-5-fluoro-trp-ome

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